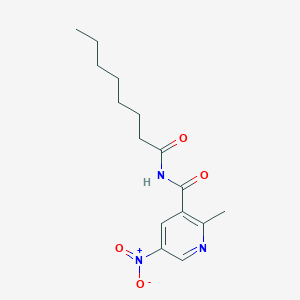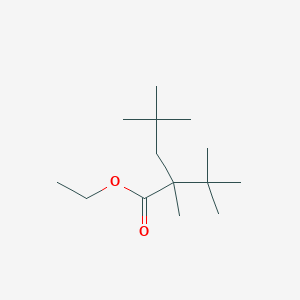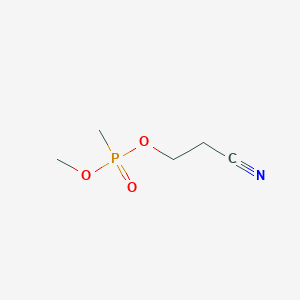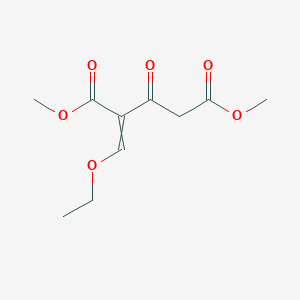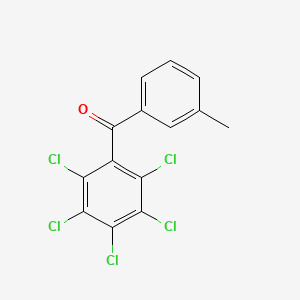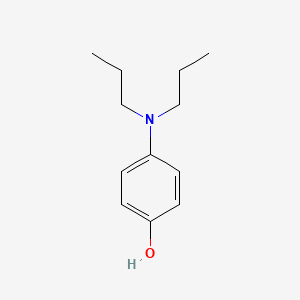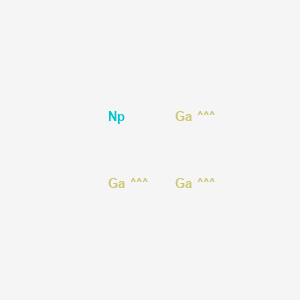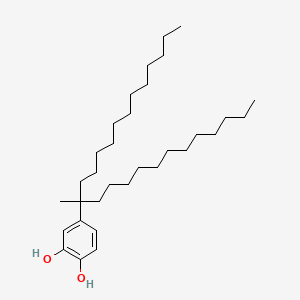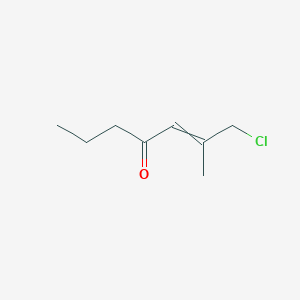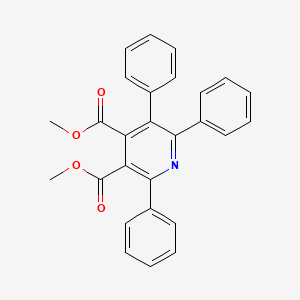
3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of three phenyl groups and two ester groups attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester typically involves the esterification of 3,4-pyridinedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3,4-pyridinedicarboxylic acid.
Reduction: Formation of 3,4-pyridinedicarbinol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The phenyl groups contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Pyridinedicarboxylic acid, dimethyl ester
- 2,6-Pyridinedicarboxylic acid, dimethyl ester
- 3,5-Pyridinedicarboxylic acid, dimethyl ester
Uniqueness
3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester is unique due to the presence of three phenyl groups, which enhance its chemical stability and reactivity. This structural feature distinguishes it from other pyridinedicarboxylic acid derivatives .
Propriétés
Numéro CAS |
58329-12-7 |
|---|---|
Formule moléculaire |
C27H21NO4 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
dimethyl 2,5,6-triphenylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C27H21NO4/c1-31-26(29)22-21(18-12-6-3-7-13-18)24(19-14-8-4-9-15-19)28-25(23(22)27(30)32-2)20-16-10-5-11-17-20/h3-17H,1-2H3 |
Clé InChI |
HRDSSKGBNZTWIL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=NC(=C1C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



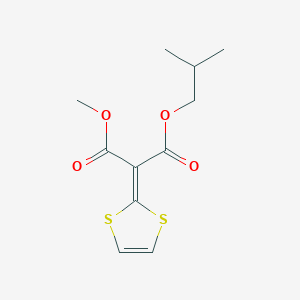
![N-Hydroxy-N'-[(E)phenylmethylene]benzenecarbohydrazonamide](/img/structure/B14606264.png)
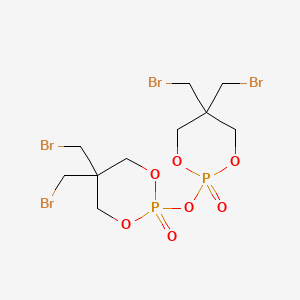
![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)
